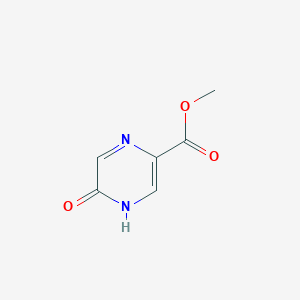

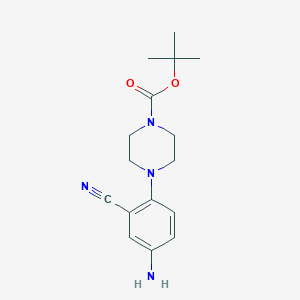

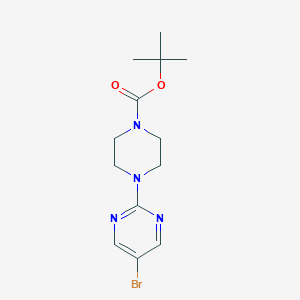

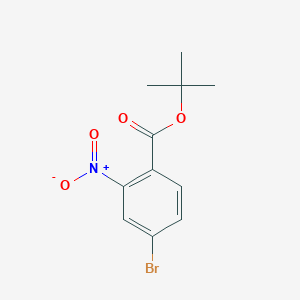

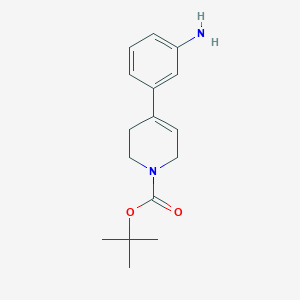

tert-Butyl 4-bromo-2-nitrobenzoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite, which acts as a nitrosation reagent and an oxidant in a Pd(II)-catalyzed decarboxylative acylation . Another synthesis method includes the lithiation of bromobenzene derivatives followed by reaction with nitrosopropane and oxidation . These methods could potentially be adapted for the synthesis of tert-Butyl 4-bromo-2-nitrobenzoate by substituting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds can be complex, with significant dihedral angles and distances between substituents affecting the overall conformation of the molecule . The presence of tert-butyl groups can influence the steric and electronic properties of the molecule, which in turn can affect its reactivity and physical properties.

Chemical Reactions Analysis

Chemical reactions involving tert-butyl substituted aromatic compounds can include radical cyclization with alkynes followed by tandem carboxylation , as well as the formation of indazole derivatives through heating in dimethylformamide . These reactions demonstrate the potential reactivity of tert-butyl substituted compounds under various conditions, which could be relevant for tert-Butyl 4-bromo-2-nitrobenzoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are influenced by the presence of bulky tert-butyl groups and other functional groups. For instance, the photolysis of o-nitro-tert-butylbenzenes can lead to the formation of indolones, indicating the photochemical reactivity of these compounds . The metal complexes of tert-butylbenzohydrazone show specific ligand to metal stoichiometries and coordination through ONO donor atoms, which could be indicative of the coordination chemistry of tert-butyl substituted benzoates .

Aplicaciones Científicas De Investigación

Photosensitive Protecting Groups

Photosensitive protecting groups play a crucial role in synthetic chemistry, offering a means to protect reactive sites during synthesis and allow for selective deprotection under mild conditions. tert-Butyl 4-bromo-2-nitrobenzoate can be utilized in the development of novel photosensitive protecting groups due to its structural features, which may afford unique light-responsive behavior. The review by Amit, Zehavi, and Patchornik highlights the promise of such groups in synthetic applications, underscoring their potential in facilitating complex synthetic pathways (Amit, Zehavi, & Patchornik, 1974).

Environmental Studies and Degradation Pathways

The understanding of the environmental fate and degradation pathways of chemicals like tert-Butyl 4-bromo-2-nitrobenzoate is essential for assessing their environmental impact and for the development of remediation strategies. Studies on similar compounds, such as nitroimidazoles and parabens, provide insights into the degradation behavior, potential environmental persistence, and transformation products of tert-Butyl 4-bromo-2-nitrobenzoate. Research by Barchańska et al. on the stability and degradation of nitisinone, a compound with structural similarities, sheds light on the potential environmental behavior of tert-Butyl 4-bromo-2-nitrobenzoate, emphasizing the importance of understanding its stability and degradation products (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Luminescent Materials and Sensing Applications

The development of luminescent materials for sensing applications is an area of significant interest, where tert-Butyl 4-bromo-2-nitrobenzoate could find applications due to its potential for incorporation into luminescent structures. The review by Paria, Maity, Siddiqui, Patra, Maity, and Jana on nanostructured luminescent micelles as sensors for explosives demonstrates the potential of incorporating functional groups for the development of sensitive and selective chemical sensors. Such materials could be employed in the detection of hazardous substances, leveraging the unique properties of tert-Butyl 4-bromo-2-nitrobenzoate (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-bromo-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQHGCOHRFRRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649985 | |

| Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-bromo-2-nitrobenzoate | |

CAS RN |

890315-72-7 | |

| Record name | tert-Butyl 4-bromo-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)